7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2 |
InChI Key |
OVTNSAGYNLKXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)O)OCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Hydroxy 1,4 Dioxaspiro 4.5 Decan 8 One
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one reveals two primary strategic disconnections. The first is the disconnection of the C-O bond of the hydroxyl group at the C-7 position. This simplifies the target molecule to its precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one. This transformation in the forward sense is an α-hydroxylation of a ketone, a well-established reaction class in organic synthesis. youtube.comyoutube.com
The second key disconnection involves the breakdown of the 1,4-dioxaspiro[4.5]decane ring system. The spiroketal can be disconnected to reveal a cyclohexanedione derivative and ethylene (B1197577) glycol. This points to a ketalization reaction as a key step in the forward synthesis. The precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, is a crucial bifunctional synthetic intermediate. researchgate.net
Approaches to the 1,4-Dioxaspiro[4.5]decane Core Structure
The synthesis of the 1,4-dioxaspiro[4.5]decane core is a critical phase, with several established methodologies.
The most direct approach to the 1,4-dioxaspiro[4.5]decane core is the ketalization of a cyclohexanone (B45756) derivative with ethylene glycol. The primary synthetic route to the precursor, 1,4-dioxaspiro[4.5]decan-8-one, involves the ketalization of 1,4-cyclohexanedione (B43130) with ethylene glycol in the presence of an acid catalyst, such as HCl or p-toluenesulfonic acid (TsOH). A reported yield of approximately 99% can be achieved by carefully controlling the stoichiometry and reaction time.
A specific method involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate (B81430) as catalysts. The reaction is heated to 110-132°C, with a reported yield of 97.8%. chemicalbook.com
Table 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Condensation
| Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Cyclohexanedione | Ethylene Glycol | HCl or TsOH | Not specified | ~99 |
An alternative strategy involves the selective deketalization of a precursor containing two ketal groups. 1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in an acidic solution. researchgate.net Acetic acid has been identified as an effective catalyst for this transformation. researchgate.net
Under optimized conditions, with a reaction temperature of 65°C, a volume ratio of acetic acid to water of 5:1, and a reactant concentration of 0.5 g/mL, the chromatographic yield of 1,4-dioxaspiro[4.5]decan-8-one can reach 80%. researchgate.net This method significantly reduces the reaction time compared to previously reported procedures. researchgate.net
The 1,4-dioxaspiro[4.5]decane core can also be formed through the hydrogenation of an unsaturated spiroketal precursor. For instance, 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one can be hydrogenated to 1,4-dioxaspiro[4.5]decan-8-one. google.com This reaction is typically carried out using a palladium on activated carbon catalyst under a hydrogen atmosphere (100 bar). google.com The reaction is performed in a solvent such as methyl-tetrahydrofuran with the addition of N,N-diisopropylethylamine, yielding the saturated product in 91% yield. google.com
Regioselective Introduction and Manipulation of the Hydroxyl Group at C-7
The introduction of the hydroxyl group at the C-7 position is a critical step that requires high regioselectivity.
Direct functionalization of the pre-formed 1,4-dioxaspiro[4.5]decan-8-one is a common strategy to introduce the C-7 hydroxyl group. This is typically achieved through the α-hydroxylation of the ketone. A general and widely used method for the α-hydroxylation of ketones is the oxidation of their corresponding enolates. acs.org
One effective reagent for this transformation is oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), commonly known as MoOPH. orgsyn.orgwikipedia.org The ketone, 1,4-dioxaspiro[4.5]decan-8-one, can be converted to its lithium enolate using a strong base like lithium diisopropylamide (LDA). The subsequent reaction of the enolate with MoOPH introduces the hydroxyl group at the α-position (C-7). orgsyn.org
Another powerful method is the Rubottom oxidation, which involves the oxidation of a silyl (B83357) enol ether with a peroxyacid like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org The silyl enol ether of 1,4-dioxaspiro[4.5]decan-8-one can be prepared and then oxidized to yield the corresponding α-siloxy ketone, which upon hydrolysis, gives the desired this compound. wikipedia.orgwikipedia.org
Hypervalent iodine reagents, such as iodosobenzene (B1197198) in the presence of boron trifluoride diethyl etherate and water, can also be used for the direct α-hydroxylation of silyl enol ethers. rsc.org
Table 2: General Methods for α-Hydroxylation of Ketones
| Method | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Enolate Oxidation | Strong base (e.g., LDA), MoOPH | Ketone enolate | Good yields for a variety of ketones. orgsyn.org |
| Rubottom Oxidation | Silylating agent, mCPBA | Silyl enol ether | High-yielding and versatile. wikipedia.org |
Precursor-Based Strategies for Hydroxyl Group Incorporation
The introduction of a hydroxyl group at the C7 position of the 1,4-dioxaspiro[4.5]decan-8-one scaffold is a critical transformation that relies heavily on precursor-based strategies. These methods involve the synthesis of a parent ketone, 1,4-dioxaspiro[4.5]decan-8-one, which then serves as the substrate for hydroxylation or is derived from a precursor that already contains the hydroxyl or a masked hydroxyl group.
A common precursor is 1,4-cyclohexanedione monoethylene acetal, which is another name for 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com A straightforward route to this precursor starts from cyclohexane-1,4-diol, which is oxidized using a Jones reagent to yield the hydroxy-ketone. researchgate.net Another approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution to produce 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net
Once the parent ketone is obtained, strategies for introducing the hydroxyl group can be employed. These often involve generating an enolate from the ketone, followed by reaction with an electrophilic oxygen source. Alternatively, a precursor such as spiro[7-oxabicyclo[4.1.0]heptane-3,2'- nih.govresearchgate.netdioxolane] can be used. Reaction of this epoxide with a nucleophile, followed by subsequent chemical steps, can lead to the desired 7-hydroxy product. For instance, reaction with methyl(phenylmethyl)amine yields a trans-amino alcohol derivative, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, which contains the core spiroketal and a hydroxyl group. prepchem.com
General strategies for the chemoselective transformation of functional groups are also highly relevant. nih.gov For a complex molecule, converting an existing functional group into a hydroxyl group or introducing one selectively requires mild and specific reagents. Methods such as the rhodium-catalyzed O-H insertion of diazo esters or the cerium-based oxidative coupling of phenols represent advanced techniques that could be adapted for such transformations. nih.gov
Stereocontrolled Synthesis of this compound
The synthesis of spiroketals, including this compound, presents a significant stereochemical challenge due to the creation of a chiral spirocyclic center and adjacent stereocenters. Achieving stereocontrol is paramount as the biological activity of spiroketals is often dependent on their specific three-dimensional structure.
Diastereoselective Synthetic Routes to Spiroketals
Diastereoselective synthesis of spiroketals is commonly achieved through the acid-catalyzed cyclization of dihydroxyketone precursors. nih.gov This process typically proceeds under thermodynamic control, leading to the formation of the most stable spiroketal diastereomer. nih.govnih.gov The stereochemical outcome is influenced by several factors, including steric interactions and stabilizing stereoelectronic effects like the anomeric effect. mskcc.org
However, to access less stable or "contrathermodynamic" diastereomers, kinetically controlled methods are necessary. nih.govnih.gov These approaches often involve the spirocyclization of intermediates like glycal epoxides. nih.govmskcc.org By carefully choosing reagents and reaction conditions, it is possible to direct the cyclization to favor a specific diastereomer, regardless of its thermodynamic stability. For example, Ti(Oi-Pr)4 has been used to mediate the kinetic spirocyclization of glycal epoxides with high stereocontrol. mskcc.orgillinois.edu Another strategy involves a base-triggered generation and cycloaddition of an o-quinone methide intermediate with a chiral enol ether to construct a chroman spiroketal core with good diastereoselectivity. nih.gov
| Strategy | Control Type | Key Features | Typical Outcome |
|---|---|---|---|
| Acid-catalyzed cyclization of dihydroxyketones | Thermodynamic | Equilibrating conditions, favors lowest energy product. nih.gov | Most stable diastereomer. nih.gov |
| Kinetic spirocyclization of glycal epoxides | Kinetic | Non-equilibrating, product distribution depends on reaction pathway barriers. nih.govnih.gov | Can provide access to contrathermodynamic products. nih.govmskcc.org |
| Base-triggered o-quinone methide cycloaddition | Kinetic/Diastereoselective | Uses a chiral precursor to induce stereoselectivity in the cyclization. nih.gov | High diastereoselectivity for specific spiroketal cores. nih.gov |
Enantioselective Approaches and Asymmetric Catalysis in Spiroketal Formation
The synthesis of a single enantiomer of a chiral spiroketal requires enantioselective methods or the use of chiral starting materials. Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of spiroketals. researchgate.netnih.gov Chiral catalysts can create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the spiroketalization.
Several classes of catalysts have proven effective:
Chiral Phosphoric Acids (CPAs): These Brønsted acids have been shown to catalyze enantioselective spiroketalizations effectively, controlling both the enantioselectivity and diastereoselectivity of the reaction. researchgate.net
Bifunctional Aminothiourea Catalysts: These organocatalysts can mediate intramolecular hemiacetalization/oxy-Michael addition cascades. nih.govresearchgate.net They achieve high enantioselectivity through multipoint recognition via hydrogen bonding. nih.gov This method has been used to synthesize the pheromone (2S,5S)-chalcogran. nih.gov
Metal-Based Catalysts: Sequential catalysis using gold and iridium complexes has been developed for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols, yielding spiroketals with excellent enantioselectivities. nih.gov
These catalytic asymmetric methods represent a significant advance, as traditional syntheses often rely on thermodynamic equilibration, which makes asymmetric synthesis challenging. researchgate.net
Influence of Anomeric Effects on Stereochemical Outcomes
The stereochemical configuration of the spiroketal core is profoundly influenced by the anomeric effect. scripps.edu This stereoelectronic effect describes the tendency of an electronegative substituent on a pyranose ring to occupy an axial position, which is more stable than the sterically less hindered equatorial position. illinois.eduscripps.edu
In a spiroketal system, such as the mskcc.orgmskcc.org spiroketal core of 1,4-dioxaspiro[4.5]decan-8-one, the anomeric effect can occur twice. The most stable conformation is typically the one where both C-O bonds of the spirocenter are axial with respect to the adjacent ring, allowing each ring oxygen's lone pair to be anti-periplanar to the other C-O bond. scripps.educhemtube3d.com This "double anomeric stabilization" makes the axial-axial conformation significantly more stable than the axial-equatorial (one anomeric effect) or equatorial-equatorial (no anomeric effect) conformations. chemtube3d.com Therefore, thermodynamically controlled spiroketalizations will overwhelmingly favor the diastereomer that can adopt this stabilized conformation. nih.govnih.gov However, other factors such as intramolecular hydrogen bonding can also influence the final structural outcome. nih.gov
| Conformation | Number of Anomeric Effects | Relative Stability |
|---|---|---|
| Axial-Axial | 2 | Most Stable scripps.educhemtube3d.com |
| Axial-Equatorial | 1 | Intermediate scripps.educhemtube3d.com |
| Equatorial-Equatorial | 0 | Least Stable chemtube3d.com |
Modern Synthetic Techniques and Catalyst Development
The field of spiroketal synthesis continues to evolve with the development of novel techniques and catalysts designed to improve efficiency, selectivity, and environmental sustainability.
Application of Ionic Liquids in Spiroketal Synthesis
Ionic liquids (ILs) have gained attention as environmentally friendly alternatives to volatile organic solvents in chemical synthesis. scispace.comauctoresonline.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive media for various reactions. nih.govnih.gov ILs can function not only as solvents but also as catalysts or co-catalysts. scispace.comnih.gov
A notable application in this context is the synthesis of 1,4-dioxaspiro[4.5]decan-8-one using a mixture of ionic liquids as the catalyst. A process using 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazole (B1293685) tetrafluoroborate in water has been reported for the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol. chemicalbook.com This method achieved a high yield of 97.8% for the desired spiroketal. The key advantages of this approach include the reusability of the ionic liquid catalyst, operational simplicity, and mild reaction conditions, which align with the principles of green chemistry. nih.govchemicalbook.com Basic functionalized ionic liquids have also been shown to be effective catalysts for various condensation reactions. auctoresonline.org
Microwave-Assisted and Sonochemical Methodologies for Related Spiroketals
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, including accelerated reaction rates, enhanced yields, and improved selectivity. scilit.com
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully employed in the synthesis of various spiro heterocyclic compounds. The primary benefits observed are a dramatic reduction in reaction times and an increase in product yields. For instance, in the synthesis of certain spiro-isoquinoline derivatives, microwave irradiation at 140 °C reduced the reaction time from 5 hours (conventional heating) to just 15 minutes, while simultaneously increasing the yield from 42% to 81% for one derivative and from 48% to 85% for another. researchgate.net Similarly, another study reported that a reaction which took 4 hours to achieve a 55% yield by conventional means was completed in 15 minutes with an 88% yield under microwave conditions. researchgate.net These examples underscore the efficiency and potential of microwave-assisted synthesis for the construction of complex molecules like spiroketals.
Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of Spiro Compounds
| Compound | Method | Reaction Time | Yield (%) |
| Spiro Compound 4a | Conventional | 5 hours | 42 |
| Spiro Compound 4a | Microwave | 15 minutes | 81 |
| Spiro Compound 4b | Conventional | 5 hours | 48 |
| Spiro Compound 4b | Microwave | 15 minutes | 85 |
| Spiro Compound 5a | Conventional | 4 hours | 55 |
| Spiro Compound 5a | Microwave | 15 minutes | 88 |
| Spiro Compound 7 | Conventional | 4 hours | 53 |
| Spiro Compound 7 | Microwave | 15 minutes | 84 |
| Spiro Compound 8 | Conventional | 4 hours | 59 |
| Spiro Compound 8 | Microwave | 15 minutes | 86 |
This table illustrates the significant reduction in reaction time and increase in yield achieved with microwave-assisted synthesis compared to conventional heating methods for various spiro compounds.
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. researchgate.net This energy can accelerate reactions and promote unique chemical transformations. Ultrasound irradiation has been effectively used in the one-pot, multi-component synthesis of complex spiro compounds. For example, the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives was efficiently carried out under ultrasound irradiation, catalyzed by piperidine. nih.gov Another study reported the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones in water, highlighting the environmentally benign nature of this method. nih.gov A facile, ultrasound-assisted green methodology was also developed for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, which notably proceeded with good yields and shorter reaction times without the need for traditional column chromatography. researchgate.net
Development of Novel Catalytic Systems in Spiroketal Chemistry
The development of innovative catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecular architectures like spiroketals.
A significant advancement in this area is the use of synergistic gold(I) and scandium(III) catalysis for the synthesis of spiroketals. researchgate.netrsc.orgbenthamscience.com This dual catalytic system has been reported to facilitate an ultrafast and highly diastereoselective [4+2] cycloaddition to construct diverse 5,6-benzannulated spiroketals. rsc.orgbenthamscience.com The reaction proceeds rapidly at ambient temperature, offering high yields and excellent scalability. researchgate.netrsc.org The proposed mechanism involves the gold(I) catalyst activating an enol ether, while the scandium(III) catalyst activates an o-quinone methide intermediate, which then participate in the cycloaddition. rsc.orgbenthamscience.com
Gold catalysts, in general, have emerged as powerful tools for spiroketal synthesis. acs.org For instance, a novel gold-catalyzed synthesis of unsaturated spiroketals has been developed that effectively addresses issues of regioselectivity often encountered in metal-catalyzed spiroketalizations of alkynes. researchgate.net This method employs AuCl as the catalyst under very mild conditions and utilizes an acetonide protecting group to direct the reaction, leading to the desired spiroketals in good yields and diastereoselectivities. researchgate.net The mechanism of gold(I)-catalyzed unsaturated spiroketalization has been studied using density functional theory (DFT), revealing a stepwise process involving a 6-exo-dig cyclization to form a vinyl gold intermediate, followed by isomerization and a second ring formation to yield the monounsaturated spiroketal. nih.govacs.org
Palladium-catalyzed methodologies also represent a novel approach to spiroketal synthesis. A stereoselective construction of [6.6]-spiroketals has been achieved through a Pd(II)-catalyzed intramolecular cyclization of a dihydroxyketone. doi.org The proposed mechanism involves the initial formation of a hemiketal intermediate, which then undergoes a palladium-catalyzed attack on an allylic alcohol activated by the Pd(II)-catalyst to furnish the spiroketal with three discontinuous chiral centers. doi.org
Furthermore, organocatalysis has been explored for the enantioselective synthesis of spiroketals. Chiral bifunctional aminothiourea catalysts have been used to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade, resulting in the formation of spiroketal structures with high enantioselectivity. scilit.com This method provides access to spiroketal frameworks that are prevalent in natural products. Another notable development is the use of a domino asymmetric electrophilic halocyclization strategy to construct spiroketal lactones containing both axial and central chirality with excellent enantioselectivity and diastereoselectivity. acs.org
Interactive Data Table: Novel Catalytic Systems for Spiroketal Synthesis
| Catalytic System | Key Features | Substrate Type | Product Type | Ref. |
| Gold(I)/Scandium(III) | Ultrafast, ambient temperature, high yield & diastereoselectivity | Enol ether & o-quinone methide | 5,6-Benzannulated spiroketals | rsc.orgbenthamscience.com |
| AuCl | Mild conditions, good yield & diastereoselectivity, regioselective | Alkynyl diols with acetonide protecting group | Unsaturated spiroketals | researchgate.net |
| PdCl₂(CH₃CN)₂ | Stereoselective, formation of 3 chiral centers | Dihydroxyketone with allylic alcohol | [6.6]-Spiroketals | doi.org |
| Aminothiourea | Enantioselective cascade reaction | Hydroxy-α,β-unsaturated esters | Chiral spiroketals | scilit.com |
| Organocatalyst | Domino asymmetric halocyclization | Alkenyl-tethered substrates | Spiroketal lactones with axial & central chirality | acs.org |
This table summarizes key features of various novel catalytic systems developed for the synthesis of spiroketal structures.
Chemical Reactivity and Derivatization of 7 Hydroxy 1,4 Dioxaspiro 4.5 Decan 8 One
Reactions at the C-8 Carbonyl Center
The carbonyl group at the C-8 position is a primary site for nucleophilic attack and other transformations characteristic of ketones. The adjacent hydroxyl group at C-7 can influence the stereochemical outcome of these reactions through chelation or steric hindrance.
Nucleophilic Addition Reactions, e.g., Grignard Additions
The C-8 ketone readily undergoes nucleophilic addition by organometallic reagents such as Grignard reagents (RMgX). The reaction involves the attack of the nucleophilic alkyl or aryl group from the Grignard reagent to the electrophilic carbonyl carbon. This process, after acidic workup, results in the formation of a tertiary alcohol at the C-8 position. The stereoselectivity of the addition can be influenced by the presence of the neighboring hydroxyl group at C-7, which can coordinate with the magnesium ion of the Grignard reagent, directing the nucleophilic attack from a specific face of the carbonyl group. This chelation control can lead to the preferential formation of one diastereomer over the other.
For instance, the reaction of a keto-acetal with a Grignard reagent leads to the formation of a hydroxy aldehyde, which can then cyclize to form a hemiacetal chegg.com. While this specific example involves a different subsequent reaction, the initial Grignard addition to the ketone is a fundamental and expected transformation for 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one. The general transformation is depicted below:
| Reactant | Reagent | Product |
| This compound | 1. RMgX 2. H₃O⁺ | 8-Alkyl/Aryl-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-ol |
Reductive Transformations of the Ketone Moiety
The ketone at C-8 can be selectively reduced to a secondary alcohol, yielding a 1,2-diol functionality in the product, 1,4-dioxaspiro[4.5]decane-7,8-diol. The choice of reducing agent is crucial to achieve high diastereoselectivity. Chelation-controlled reductions are particularly effective for α-hydroxy ketones. Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) have been shown to be efficient in the 1,2-chelation-controlled reduction of acetal-protected α-hydroxy ketones, leading to high diastereomeric ratios of the corresponding anti-1,2-diols organic-chemistry.orgnih.gov. This high selectivity is attributed to the formation of a cyclic intermediate where the aluminum atom coordinates with both the carbonyl oxygen and the adjacent hydroxyl oxygen, directing the hydride delivery from a less hindered face.
The general outcome of such a reduction is summarized in the table below:
| Substrate Type | Reducing Agent | Predominant Product | Diastereomeric Ratio (dr) |
| Acetal-protected α-hydroxy ketone | Red-Al | anti-1,2-diol | 5:1 to 20:1 organic-chemistry.org |
Enolization and Alpha-Functionalization Reactions
Like other ketones possessing α-hydrogens, this compound can undergo enolization under either acidic or basic conditions libretexts.org. The formation of an enol or enolate intermediate opens up pathways for various alpha-functionalization reactions. The presence of the dioxaspiroketal protects the other carbonyl group of the parent cyclohexane-1,4-dione, allowing for selective reactions at the C-7 and C-9 positions, which are alpha to the C-8 ketone.
Under basic conditions, a proton can be abstracted from the C-7 or C-9 position to form an enolate. This enolate can then react with various electrophiles. For example, alkylation can be achieved by treating the enolate with an alkyl halide. The regioselectivity of enolate formation and subsequent alkylation can be controlled by the choice of base and reaction conditions. The hydroxyl group at C-7 may direct the approach of the electrophile.
Transformations Involving the C-7 Hydroxyl Group
The secondary hydroxyl group at the C-7 position is also a key site for chemical modification, allowing for the introduction of a variety of functional groups through esterification, etherification, and glycosylation reactions.
Esterification and Etherification Reactions
The C-7 hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). Similarly, etherification can be achieved by treating the corresponding alkoxide (formed by deprotonation of the hydroxyl group with a strong base) with an alkyl halide (Williamson ether synthesis). These reactions allow for the introduction of a wide range of functionalities that can modulate the steric and electronic properties of the molecule.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Acyl chloride, Pyridine | Ester (-OCOR) |
| Etherification | 1. NaH 2. RX | Ether (-OR) |
Glycosylation Reactions
The hydroxyl group at C-7 can serve as a nucleophile in glycosylation reactions to form glycosidic bonds. This transformation is of significant interest in medicinal chemistry as glycosylation can improve the pharmacokinetic properties of a molecule. Enzymatic glycosylation, using glycosyltransferases, offers a highly regio- and stereoselective method for attaching sugar moieties nih.gov. Chemical glycosylation methods, often employing glycosyl donors with a good leaving group at the anomeric position (e.g., glycosyl halides or trichloroacetimidates) activated by a promoter, can also be utilized. The reactivity and stereochemical outcome of the glycosylation will depend on the chosen glycosyl donor, promoter, and the reaction conditions.
Oxidation Reactions
The α-hydroxy ketone moiety in this compound is susceptible to oxidation. This reaction typically converts the hydroxyl group into a carbonyl group, yielding the corresponding α-dicarbonyl compound, 1,4-dioxaspiro[4.5]decane-7,8-dione. This transformation is a common step in organic synthesis to generate reactive 1,2-dicarbonyl intermediates.
A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and substrate tolerance. Common reagents used for the oxidation of α-hydroxy ketones include:
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions.
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a high-yielding oxidation under neutral and mild conditions.
Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective, although their toxicity and disposal concerns have led to the development of alternative methods.
Transition metal-catalyzed oxidations: Systems using catalysts based on ruthenium or copper with a co-oxidant can also achieve this transformation.
The resulting 1,4-dioxaspiro[4.5]decane-7,8-dione is a valuable synthon for the preparation of various heterocyclic compounds, such as quinoxalines, through condensation reactions with diamines.
Chemical Modifications of the Spiroketal Ring System
The rigid spiroketal framework of this compound can undergo several modifications, including ring expansion, contraction, and cleavage. These reactions allow for significant structural diversification of the scaffold.
Ring Expansion and Contraction Methodologies
The most relevant transformation for ring size modification in this compound is the α-ketol rearrangement (also known as the acyloin rearrangement). wikipedia.orgorganicreactions.org This reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, induced by acid, base, or heat. wikipedia.org The rearrangement is reversible, and the equilibrium favors the more thermodynamically stable isomer. wikipedia.orgorganicreactions.org
For this compound, this rearrangement can theoretically lead to a ring expansion of the six-membered cyclohexane (B81311) ring. Under basic conditions, deprotonation of the hydroxyl group would be the initiating step. wikipedia.org This is followed by the migration of one of the adjacent carbon atoms (from C6 or C8a) to the carbonyl carbon at C7, with the simultaneous formation of a new carbonyl group at C8. If the C5-C6 bond migrates, it would result in the expansion of the cyclohexane ring into a seven-membered ring, a reaction driven by the release of ring strain. wikipedia.org Such rearrangements are well-documented in complex systems like steroids, where they are used to modify ring sizes with high stereocontrol. wikipedia.org
Table 1: Plausible α-Ketol Rearrangement for Ring Expansion
| Reactant | Conditions | Potential Product | Transformation Type |
| This compound | Acid or Base | A spiro compound containing a seven-membered carbocycle | Ring Expansion |
Selective Ring-Opening Reactions
The 1,4-dioxaspiro[4.5]decane system consists of a stable five-membered dioxolane ring fused to a cyclohexane ring. The spiroketal linkage is generally stable under neutral and basic conditions but can be cleaved by acid-catalyzed hydrolysis. This reaction is reversible and involves the protonation of one of the ether oxygens, followed by nucleophilic attack by water.
Complete hydrolysis of the spiroketal in this compound would break open the dioxolane ring to yield 2-hydroxy-1,4-cyclohexanedione and ethylene (B1197577) glycol. Selective ring-opening, where only one of the C-O bonds is cleaved to form a hydroxyethyl ether, is more challenging to achieve and would require specialized reagents or reaction conditions that differentiate between the two ether linkages. Standard acidic hydrolysis typically leads to the full deprotection of the ketone.
Functionalization at Other Peripheral Positions of the Spiroketal Scaffold
While the primary reactivity of this compound is centered on the α-hydroxy ketone functionality, the spiroketal scaffold can be functionalized at other positions, though this often requires starting from a different precursor. Research on related 1,4-dioxaspiro[4.5]decane derivatives has demonstrated that various positions on the cyclohexane ring can be modified.
For instance, studies have explored the synthesis of analogues substituted at the C8 position of the 1,4-dioxaspiro[4.5]decane moiety. unimore.it Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, have been successfully applied to precursors like 8-Iodo-1,4-dioxaspiro[4.5]decane to introduce diverse substituents onto the carbocyclic ring. smolecule.com This suggests that while direct functionalization of the unsubstituted methylene groups in this compound is difficult, a synthetic strategy starting from a pre-functionalized cyclohexane derivative would allow for the introduction of various groups at other peripheral positions of the spiroketal scaffold.
Academic and Synthetic Applications of 7 Hydroxy 1,4 Dioxaspiro 4.5 Decan 8 One
Utilization as a Versatile Synthetic Building Block
The strategic placement of functional groups in 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one allows for a wide range of chemical transformations, rendering it a highly sought-after intermediate in synthetic chemistry. The ethylene (B1197577) ketal serves as a robust protecting group for one of the carbonyls of the parent 1,4-cyclohexanedione (B43130), enabling selective reactions at other positions of the molecule.
Precursor in the Synthesis of Complex Organic Molecules
The chiral nature of this compound, particularly its enantiomerically pure forms such as (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one, makes it a key starting material for the asymmetric synthesis of complex and biologically active molecules. Its rigid spirocyclic structure is particularly advantageous in the development of drugs targeting the central nervous system (CNS), where defined three-dimensional conformations are often crucial for activity.
Research has demonstrated its utility as a chiral building block for the construction of optically active drug molecules. For instance, it serves as a foundational element in the synthesis of novel antidepressants and antianxiety agents, where the spirocyclic core imparts conformational rigidity, a desirable trait for potent and selective receptor binding. Furthermore, this compound is employed in the synthesis of natural product analogues, including derivatives of terpenoids and alkaloids, which are classes of compounds known for their diverse pharmacological activities, such as anti-tumor and anti-inflammatory properties.
A related compound, 1,4-Dioxaspiro[4.5]decan-8-one, has been utilized as a key intermediate in the preparation of a series of potent analgesic compounds, highlighting the therapeutic potential of this structural motif. chemicalbook.com The introduction of a hydroxyl group at the 7-position, as in the title compound, provides an additional handle for synthetic manipulation, expanding its applicability in the synthesis of complex targets.
Integration into Multi-Step Synthetic Pathways for Advanced Intermediates
The bifunctional nature of this compound facilitates its seamless integration into multi-step synthetic sequences to generate advanced and highly functionalized intermediates. The hydroxyl and ketone functionalities can be manipulated sequentially or in concert to build molecular complexity.
For example, the hydroxyl group can be oxidized, reduced, or converted into a leaving group for substitution reactions, while the ketone can undergo a variety of transformations such as reductive amination, Wittig reactions, or aldol (B89426) condensations. This orthogonality allows for the controlled and predictable construction of intricate molecular frameworks. A derivative, Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, serves as a critical building block in the synthesis of complex molecules and spirocyclic compounds, underscoring the synthetic power of this class of molecules. The spirocyclic core can be a precursor for creating diazaspiro derivatives, which are valuable in the development of kinase inhibitors.
Development of Chemical Probes and Research Tools
The structural features of this compound also make it a suitable scaffold for the design and synthesis of chemical probes and other research tools for studying biological systems.
Synthesis of Labeled Analogues for Research Studies, e.g., Tritium-Labeled Probes
Isotopically labeled molecules are indispensable tools in biomedical research for applications such as autoradiography, metabolic studies, and receptor binding assays. The parent compound, 1,4-Dioxaspiro[4.5]decan-8-one, has been identified as a building block in the synthesis of tritium-labeled probes. chemicalbook.com These probes are instrumental in studying biological targets like the dopamine (B1211576) reuptake complex. chemicalbook.com The presence of the hydroxyl group in this compound offers a potential site for the introduction of a tritium (B154650) label, for example, through oxidation followed by reduction with a tritiated reducing agent. Such labeled analogues would be invaluable for elucidating the mechanism of action and biological pathways of molecules derived from this scaffold.
Application in Structural Elucidation Methodologies
While direct applications in structural elucidation are not extensively documented, the well-defined and rigid conformation of this compound and its derivatives can be advantageous in spectroscopic studies. The fixed spatial arrangement of protons and carbons can aid in the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which is a cornerstone technique for determining the three-dimensional structure of organic molecules. The predictable fragmentation patterns of the spirocyclic core in mass spectrometry could also assist in the structural analysis of larger molecules incorporating this moiety.
Exploration in Scaffold Design for Chemical Libraries
The development of chemical libraries containing diverse and structurally complex molecules is a key strategy in modern drug discovery. The spirocyclic framework of this compound presents an attractive scaffold for the generation of such libraries. Its three-dimensional nature provides access to a region of chemical space that is often underrepresented in traditional, more planar compound collections.
By systematically modifying the hydroxyl and ketone functionalities, and by introducing further diversity through reactions at other positions on the cyclohexane (B81311) ring, a vast array of novel spirocyclic compounds can be generated. For instance, the spirocyclic core can be utilized to create diazaspiro derivatives which are important in the development of kinase inhibitors. This approach allows for the exploration of new structure-activity relationships and the potential discovery of novel therapeutic agents with unique pharmacological profiles. The use of this scaffold can lead to the synthesis of analogues of bioactive compounds like Huperzine A, an acetylcholinesterase inhibitor investigated for its potential in treating Alzheimer's disease.
Construction of Chemically Diverse Spiroketal Scaffolds
This compound serves as a pivotal building block for the synthesis of more complex and chemically diverse spiroketal scaffolds. Its bifunctional nature, possessing a hydroxyl group, a ketone, and a protected ketone in the form of a ketal, allows for a variety of chemical transformations.
The core 1,4-dioxaspiro[4.5]decane framework is instrumental in the preparation of a range of bioactive molecules. For instance, the precursor, 1,4-dioxaspiro[4.5]decan-8-one, is utilized in the synthesis of potent analgesic compounds and can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin (B10506) and melatonin, through a novel aromatization process. chemicalbook.com This highlights the versatility of the spiroketal core in accessing different classes of compounds.
Furthermore, derivatives of this scaffold are crucial in the synthesis of complex natural product analogs. A notable example is the use of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, a closely related derivative, in the preparation of analogs of Huperzine A, a potent acetylcholinesterase inhibitor. The spirocyclic core can also be a precursor to diazaspiro derivatives, which are used in the development of kinase inhibitors, through functionalization via reductive amination. The chiral nature of (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one makes it particularly valuable for constructing the core skeleton of certain terpenoid or alkaloid natural products. novasolbio.com
Table 1: Examples of Bioactive Scaffolds Derived from the 1,4-Dioxaspiro[4.5]decane Core
| Precursor/Derivative | Synthetic Target | Biological Relevance |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | 5-Alkoxytryptamines (e.g., Serotonin) | Neurotransmitters chemicalbook.com |
| 1,4-Dioxaspiro[4.5]decan-8-one | Potent Analgesic Compounds | Pain Management chemicalbook.com |
| Methyl 8-oxo-1,4-dioxaspiro[4.5] decane-7-carboxylate | Huperzine A Analogs | Acetylcholinesterase Inhibition |
| (R)-7-Hydroxy-1,4-dioxaspiro[4.5] decan-8-one | Terpenoid/Alkaloid Cores | Natural Product Synthesis novasolbio.com |
| Spirocyclic Core | Diazaspiro Derivatives | Kinase Inhibition |
Design Principles for New Chemical Entities with Defined Topologies
The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.5]decane system is a key feature in the design of new chemical entities (NCEs) with well-defined spatial arrangements of functional groups. This conformational restriction is crucial for achieving specific interactions with biological targets.
(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is particularly suited for the development of drugs targeting the central nervous system (CNS), where a rigid spirocyclic structure is often required for activity. novasolbio.com It is frequently employed in the research and development of antidepressants and antianxiety medications. novasolbio.com The defined stereochemistry of the hydroxyl group allows for precise control over the topology of the final molecule, which is a critical aspect of rational drug design.
The design principles often involve using the spiroketal as a scaffold to which various pharmacophoric elements can be attached. For example, the spirocyclic core can be functionalized to introduce pharmacophores through reactions like azide-alkyne cycloadditions, leading to novel bioactive compounds. The ketal structure itself can also be part of a prodrug design, facilitating targeted drug delivery. novasolbio.com
Contributions to Methodology Development in Organic Synthesis
The synthesis of this compound and its precursors has been the subject of methodological improvements, leading to more efficient and higher-yielding reactions.
Case Studies in Novel Reaction Discovery and Optimization
The synthesis of the immediate precursor, 1,4-dioxaspiro[4.5]decan-8-one, provides a clear case study in reaction optimization. Initially prepared through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, the process was significantly improved by a systematic study of reaction parameters. researchgate.net Researchers compared different acid catalysts and found acetic acid to be optimal. researchgate.net Further optimization of the reaction temperature and solvent ratios led to a substantial increase in yield and a dramatic reduction in reaction time. researchgate.net
Another relevant case study involves the synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate from 1,4-dioxaspiro[4.5]decan-8-one. The reaction proceeds through a base-catalyzed enolate formation, where sodium hydride deprotonates the α-hydrogen of the ketone, followed by an attack on dimethyl carbonate. The optimization of this reaction involved adjusting the molar ratio of reactants, the reaction temperature, and the amount of base to maximize conversion while minimizing side reactions.
Table 2: Optimization of the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
| Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | Various Acids | Acetic Acid (HAc) researchgate.net |
| Temperature | Not specified | 65°C researchgate.net |
| Solvent Ratio (HAc/H₂O) | Not specified | 5:1 researchgate.net |
| Reaction Time | 15 hours researchgate.net | 11 minutes researchgate.net |
| Chromatographic Yield | 65% researchgate.net | 80% researchgate.net |
Enhancement of Reaction Efficiency and Yields
A primary goal in synthetic methodology is the enhancement of reaction efficiency and product yields. The synthesis of 1,4-dioxaspiro[4.5]decan-8-one has seen significant improvements in this regard. As noted, the optimization of the deketalization reaction increased the chromatographic yield from 65% to 80%. researchgate.net
For the synthesis of the derivative Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, the optimization of reaction conditions, such as using a 1:1.2 stoichiometric ratio of the starting ketal to dimethyl carbonate and 1.5 equivalents of sodium hydride, ensures complete conversion and high yields. These examples demonstrate a clear focus on improving the practical utility of these synthetic intermediates.
Table 3: High-Yield Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
| Reactants | Catalyst System | Temperature | Reaction Time | Purity (GC) | Mass Yield |
|---|---|---|---|---|---|
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene Glycol | 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), 1-ethylimidazole (B1293685) tetrafluoroborate (B81430) | 110-132°C | 5.5 hours | 99.72% | 97.80% chemicalbook.com |
Computational and Spectroscopic Studies on 7 Hydroxy 1,4 Dioxaspiro 4.5 Decan 8 One
Conformational Analysis and Stereoelectronic Effects: An Unexplored Frontier
A critical aspect of understanding the reactivity and biological activity of a molecule lies in its three-dimensional structure and the interplay of electronic effects. For 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one, this would involve a detailed investigation of its preferred conformations and the influence of stereoelectronic effects, such as anomeric and gauche interactions.
Theoretical Calculations of Preferred Conformations
Ideally, computational methods would be employed to determine the most stable conformations of the spirocyclic system. This would involve calculating the potential energy surface of the molecule by rotating key dihedral angles and identifying the global and local energy minima. Such studies would provide insights into the flexibility of the cyclohexane (B81311) and dioxolane rings and the preferred orientation of the hydroxyl group. However, no such theoretical calculations for this compound have been reported in the scientific literature.
Ab Initio and Density Functional Theory (DFT) Studies
High-level quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure, geometry, and properties of molecules. These studies could provide valuable information on bond lengths, bond angles, Mulliken charges, and orbital interactions within this compound. This data would be instrumental in understanding its reactivity and spectroscopic behavior. Unfortunately, a dedicated search of scientific databases did not yield any ab initio or DFT studies focused on this specific compound.
Spectroscopic Characterization Techniques: A Need for Data
The unequivocal identification and structural elucidation of any chemical compound rely on a combination of spectroscopic techniques. While general principles of these techniques can be applied, specific, experimentally obtained data for this compound are not available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of an organic molecule. A detailed analysis of the chemical shifts, coupling constants, and signal multiplicities would allow for the complete assignment of all protons and carbons in this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further confirm the connectivity and spatial relationships between atoms. Without experimental spectra, a detailed structural assignment is not possible.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the ketone (C=O) group, and the C-O bonds of the ketal. The precise frequencies of these bands could provide information about hydrogen bonding and ring strain. However, no published IR spectrum for this compound could be located.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and can offer clues about the molecule's structure. While the molecular weight of this compound is known to be 172.18 g/mol , a detailed analysis of its fragmentation pathways would require an experimental mass spectrum, which is not currently available in the scientific literature.
Future Research Directions for 7 Hydroxy 1,4 Dioxaspiro 4.5 Decan 8 One
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a paramount goal in modern synthetic chemistry. Future research on 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one will undoubtedly focus on the development of more sustainable and atom-economical synthetic routes. Current syntheses, while effective, may rely on stoichiometric reagents and generate significant waste. The principles of atom economy, which seek to maximize the incorporation of all reactant atoms into the final product, will guide the design of new synthetic strategies. nih.govjk-sci.com
Key areas of exploration will include:
Catalytic Asymmetric Synthesis: Moving away from chiral auxiliaries, the development of catalytic asymmetric methods will be a primary focus. This includes the use of chiral organocatalysts or transition-metal complexes to induce enantioselectivity in the formation of the stereogenic centers of the molecule. nih.govresearchgate.net For instance, bifunctional aminothiourea catalysts have shown promise in mediating intramolecular hemiacetalization/oxy-Michael addition cascades to form spiroketals with high enantioselectivity. nih.gov
Tandem and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single operation (tandem or cascade reactions) can significantly improve efficiency and reduce waste. acs.orgacs.org An example could be a cascade reaction involving an asymmetric allylation followed by a spiroketalization, catalyzed by an iridium complex, to construct the core structure in one pot. acs.org
| Synthetic Strategy | Key Advantages | Potential Catalyst Systems | Relevant Research |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Chiral phosphoric acids, aminothioureas, transition metal complexes (Ir, Rh, Pd) | nih.govresearchgate.netresearchgate.net |
| Tandem/Cascade Reactions | Increased step economy, reduced workup | Dual catalytic systems (e.g., Gold/Iridium), organocatalysts | acs.orgacs.orgacs.org |
| Continuous Flow Synthesis | Improved safety and efficiency, scalability | Immobilized catalysts, microreactors | rsc.orgnih.govrsc.orgchemistryworld.com |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound chemistry with automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in accelerating drug discovery and process development. nih.govyoutube.comoxfordglobal.com These technologies enable the rapid screening of reaction conditions and the synthesis of large libraries of derivatives for biological evaluation. youtube.comyoutube.com
Future research in this area will likely involve:
Automated Reaction Optimization: Robotic platforms can be employed to systematically vary reaction parameters such as catalysts, ligands, solvents, and temperatures to quickly identify optimal conditions for the synthesis of this compound and its derivatives. researchgate.net
High-Throughput Library Synthesis: By leveraging automated liquid handling and parallel synthesis techniques, large libraries of analogues can be generated by modifying the core structure of this compound. nih.gov This is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov
Flow Chemistry Automation: Combining continuous flow synthesis with online analytical techniques (e.g., HPLC, MS) and automated feedback loops allows for real-time process monitoring and control, leading to highly efficient and reproducible production. nih.gov
| Technology | Application to this compound | Potential Benefits | Relevant Research |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and conditions for synthesis. | Accelerated discovery of new reactions and optimization of existing ones. | youtube.comyoutube.comewadirect.com |
| Automated Synthesis Platforms | Parallel synthesis of derivative libraries for SAR studies. | Faster lead optimization in drug discovery. | nih.govyoutube.comoxfordglobal.com |
| Integrated Flow Chemistry and Automation | Continuous, on-demand production with real-time quality control. | Improved process efficiency, safety, and reproducibility. | nih.govresearchgate.netnih.gov |
Exploration of Unprecedented Chemical Transformations and Rearrangements
The unique structural features of this compound, including its spiroketal moiety and the presence of both hydroxyl and ketone functionalities, make it a fertile ground for exploring novel chemical transformations and rearrangements. nih.govnih.gov Future research could unveil new synthetic methodologies and provide access to previously inaccessible molecular architectures.
Potential areas of investigation include:
Kinetically Controlled Spirocyclizations: While thermodynamic control is often used in spiroketal synthesis, exploring kinetically controlled reactions can lead to the formation of less stable, or "contrathermodynamic," isomers with unique biological activities. nih.govacs.orgillinois.edu
Novel Rearrangement Reactions: The strained spirocyclic system could be susceptible to unique rearrangement reactions under specific conditions (e.g., acid, base, or metal catalysis), leading to the formation of interesting polycyclic or macrocyclic structures.
Stereodivergent Synthesis: Developing methods to access all possible stereoisomers of derivatives of this compound is crucial for a comprehensive exploration of its biological activity. mskcc.org This can be achieved through the use of stereocomplementary catalysts or reaction conditions.
| Transformation Type | Description | Potential Outcome | Relevant Research |
| Kinetic Spirocyclization | Formation of spiroketals under non-equilibrating conditions. | Access to contrathermodynamic isomers with novel properties. | nih.govnih.govacs.orgillinois.edu |
| Skeletal Rearrangements | Acid-, base-, or metal-mediated reorganization of the carbon skeleton. | Generation of complex and diverse molecular scaffolds. | nih.gov |
| Stereodivergent Synthesis | Controlled formation of all possible stereoisomers. | Comprehensive SAR studies and discovery of stereospecific bioactivity. | mskcc.org |
Potential in Advanced Materials Science Applications
Beyond its role in pharmaceuticals, the rigid and three-dimensional structure of this compound and its derivatives suggests potential applications in advanced materials science. acs.orgtaylorandfrancis.com The spirocyclic core can impart unique properties to polymers and small molecules.
Future research could explore:
Spiro-based Polymers: Incorporation of the spiroketal unit into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, and defined three-dimensional structures.
Optoelectronic Materials: Spiro compounds are known for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to prevent intermolecular aggregation and improve morphological stability. acs.org Derivatives of this compound could be investigated as new components for such materials.
Chiral Materials: The inherent chirality of this compound makes it an attractive building block for the development of chiral materials for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices.
| Application Area | Potential Role of this compound Derivatives | Key Properties | Relevant Research |
| Advanced Polymers | Monomer for the synthesis of high-performance polymers. | Thermal stability, defined morphology. | taylorandfrancis.com |
| Organic Electronics | Core scaffold for emissive or charge-transporting materials. | Morphological stability, suppression of aggregation. | acs.org |
| Chiral Materials | Chiral building block for enantioselective materials. | Enantiomeric recognition, chiroptical activity. | researchgate.net |
| Computational Screening | In-silico design and prediction of material properties. | Accelerated discovery of new functional materials. | nih.govaps.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
